Product packaging for 3-Chloro-6-methoxyphenethyl acetate(Cat. No.:)

3-Chloro-6-methoxyphenethyl acetate

Cat. No.: B7993311
M. Wt: 228.67 g/mol
InChI Key: QBXCRMBURHGXMK-UHFFFAOYSA-N
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Description

Overview of Phenethyl Acetate (B1210297) Derivatives in Contemporary Chemical Research

Phenethyl acetate and its derivatives are a class of organic compounds recognized for their diverse applications. The parent compound, phenethyl acetate, is an ester known for its pleasant floral scent, reminiscent of roses and honey. innospk.comwikipedia.org This characteristic has led to its widespread use in the fragrance and flavor industries. solubilityofthings.comsprchemical.comthegoodscentscompany.com It is a naturally occurring compound found in various fruits and flowers. wikipedia.orgsolubilityofthings.com

Beyond its aromatic properties, phenethyl acetate serves as a valuable building block in organic synthesis. solubilityofthings.com Its chemical structure is utilized as an intermediate in the production of more complex molecules. innospk.com A notable application is in the pharmaceutical sector, where it acts as an intermediate in the synthesis of drugs like Fingolimod, an immunomodulating medication. innospk.com The stability and reactivity of the phenethyl acetate scaffold make it a useful component in multi-step synthetic processes. innospk.com

Contemporary research continues to explore the synthesis and application of phenethyl acetate derivatives. Efforts are being made to develop greener and more efficient production methods, such as biocatalysis using enzymes like lipase (B570770), to replace traditional chemical synthesis. scirp.orgmdpi.com The study of these derivatives extends to their potential biological activities, driven by the versatility of the phenethyl group in molecular design.

Significance of Halogenation and Alkoxy Substitution in Aromatic Compounds

The introduction of substituents onto an aromatic ring is a fundamental strategy in organic chemistry to modify the properties of a molecule. Halogenation and alkoxy substitution are common and significant modifications.

Halogenation is an electrophilic aromatic substitution reaction that introduces a halogen atom, such as chlorine, onto an aromatic ring. libretexts.orgnumberanalytics.com This reaction typically requires a Lewis acid catalyst, like FeCl₃ or AlCl₃, to activate the halogen, making it a more potent electrophile capable of reacting with the stable aromatic ring. libretexts.orgwikipedia.org The addition of a halogen atom can significantly alter a compound's physical and chemical properties, including its reactivity, lipophilicity, and metabolic stability. Substituents on the aromatic ring can be classified as either activating or deactivating, which influences the rate and orientation of the halogenation reaction. numberanalytics.com

Alkoxy groups , such as the methoxy (B1213986) group (-OCH₃), are also important substituents. The oxygen atom in the alkoxy group can donate electron density to the aromatic ring through resonance, making the ring more reactive towards electrophiles. This electron-donating nature classifies alkoxy groups as activating substituents. numberanalytics.com The presence and position of alkoxy groups can direct further substitutions on the aromatic ring and can be crucial for the biological activity of many pharmaceutical compounds. For instance, a recent 2025 study highlighted novel 5-chloro-6-methoxy-substituted benzisoxazole derivatives as potent α-glucosidase inhibitors, demonstrating the potential of combining chloro and methoxy groups in the design of bioactive molecules. nih.gov

Rationale for Investigating 3-Chloro-6-methoxyphenethyl acetate

While specific research literature on this compound is sparse, the rationale for its investigation can be constructed from the known effects of its constituent functional groups. The compound is described by chemical suppliers as a versatile small molecule scaffold, intended for laboratory research use. cymitquimica.com

The investigation into this specific molecule is driven by the desire to understand how the combined electronic effects of a chloro group (an electron-withdrawing, deactivating substituent) and a methoxy group (an electron-donating, activating substituent) influence the properties of the phenethyl acetate framework. The specific positioning of these groups (3-chloro and 6-methoxy) creates a unique electronic environment on the aromatic ring that could lead to novel chemical reactivity or biological activity.

Researchers may synthesize and study this compound to explore its potential as an intermediate in the creation of more complex molecules, particularly in the field of medicinal chemistry. The substitution pattern could be a key feature for targeting specific biological receptors or enzymes, drawing parallels to other chloro- and methoxy-substituted aromatics with known bioactivity. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 228.67 g/mol cymitquimica.com
Molecular Formula C₁₁H₁₃ClO₃ cymitquimica.com

| Purity | Min. 95% | cymitquimica.com |

This interactive table summarizes the known properties of the compound.

Current Gaps and Future Directions in Substituted Phenethyl Acetate Chemistry

The most significant gap in the chemistry of substituted phenethyl acetates is the lack of comprehensive studies on many of their specific isomers, including this compound. While the parent compound is well-documented, the structure-property relationships of its variously substituted derivatives are not fully understood. There is a clear absence of published data on the synthesis, spectroscopic characterization, and reactivity of many such compounds.

Future research directions will likely focus on filling these knowledge gaps. This includes:

Systematic Synthesis and Characterization: The development of efficient and scalable synthetic routes to a wide range of substituted phenethyl acetates. This would enable a more thorough investigation of how different substituents and their positions on the aromatic ring affect the molecule's properties.

Screening for Biological Activity: Given that the phenethyl acetate core is present in pharmaceuticals, a logical next step is to screen libraries of its derivatives for various biological activities. The investigation of chloro- and methoxy-substituted compounds as potential enzyme inhibitors, for example, represents a promising avenue. nih.gov

Development of Green Synthesis Methods: Expanding on current research, the use of biocatalysts and environmentally benign reaction conditions for synthesizing these derivatives will be a key focus. scirp.orgmdpi.com This aligns with the broader chemical industry's move towards sustainable practices.

Materials Science Applications: Exploring the potential use of these derivatives in the development of new materials, where the specific substitution pattern could influence properties like conductivity, optical behavior, or liquid crystal phases.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
5-chloro-6-methoxy-3-(2-((1-(aryl)-1 H-1,2,3-triazol-4-yl)methoxy)ethyl)benzo[ d]isoxazole
Acetic acid
Benzyl acetate
Fingolimod
Phenethyl acetate
Phenethyl alcohol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13ClO3 B7993311 3-Chloro-6-methoxyphenethyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3/c1-8(13)15-6-5-9-7-10(12)3-4-11(9)14-2/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCRMBURHGXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 3 Chloro 6 Methoxyphenethyl Acetate

Retrosynthetic Disconnection Analysis of 3-Chloro-6-methoxyphenethyl acetate (B1210297)

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgresearchgate.net This process begins by identifying the key chemical bonds and functional groups in the target molecule and performing "disconnections" which correspond to the reverse of known chemical reactions. amazonaws.com

For 3-Chloro-6-methoxyphenethyl acetate, the most logical primary disconnection is at the ester linkage (C-O bond), as this is a common and reliable bond-forming reaction. This disconnection yields two key synthons: an electrophilic acetyl group and a nucleophilic 3-chloro-6-methoxyphenethyl alcohol. A synthon is an idealized fragment that may not exist in reality but represents the reactive character of a synthetic equivalent. amazonaws.com

The synthetic equivalents for these synthons are acetic anhydride (B1165640) or acetyl chloride for the acetyl synthon, and the stable, yet reactive, 3-chloro-6-methoxyphenethyl alcohol.

A further retrosynthetic disconnection can be performed on the 3-chloro-6-methoxyphenethyl alcohol intermediate. Breaking the C-C bond between the aromatic ring and the ethyl side chain is a plausible step. This leads to a substituted benzene (B151609) ring and a two-carbon side chain. However, a more practical approach involves functional group interconversion (FGI), where one functional group is transformed into another to facilitate a disconnection. researchgate.net For instance, the alcohol can be conceptually converted back to a corresponding ketone or aldehyde, which can then be disconnected via reactions like a Grignard addition or a Wittig reaction.

A more direct retrosynthetic pathway for the phenethyl alcohol involves the reduction of a corresponding substituted phenylacetic acid or its ester. This leads back to a substituted toluene (B28343) derivative, which can be synthesized from simpler aromatic precursors.

Precursor Synthesis and Functional Group Interconversions for Chlorinated and Methoxylated Aromatic Moieties

The successful synthesis of this compound hinges on the efficient preparation of its key precursors, which possess the required chloro and methoxy (B1213986) substituents on the aromatic ring.

The introduction of a chlorine atom onto an aromatic ring is a fundamental transformation in organic synthesis. Electrophilic aromatic substitution is the most common method. Depending on the desired regioselectivity and the nature of the starting material, various chlorinating agents and catalysts can be employed. For instance, direct chlorination of a methoxy-substituted benzene derivative would need to consider the directing effects of the methoxy group (ortho, para-directing).

Alternatively, Sandmeyer or Gattermann reactions, which proceed via diazonium salt intermediates derived from anilines, offer a versatile method for introducing a chlorine atom at a specific position on the aromatic ring, which might not be accessible through direct halogenation.

The synthesis of methoxy-substituted phenethyl alcohols can be achieved through several routes. One common commercial method for producing phenethyl alcohol itself is the Friedel-Crafts reaction between benzene and ethylene (B1197577) oxide in the presence of a Lewis acid like aluminum trichloride. wikipedia.org This approach could be adapted for substituted benzenes, though regioselectivity can be a challenge.

Another laboratory-scale method involves the reaction of a Grignard reagent, such as a methoxy-substituted phenylmagnesium bromide, with ethylene oxide. wikipedia.org This provides a direct route to the desired phenethyl alcohol.

Furthermore, the reduction of a corresponding methoxy-substituted phenylacetic acid or its ester is a viable pathway. wikipedia.org Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in combination with other reagents can effectively reduce the carboxylic acid or ester to the primary alcohol. wikipedia.orgontosight.ai

For obtaining 3-methoxyphenethyl alcohol, a known starting material for more complex syntheses, established procedures are available. sigmaaldrich.com

The final step in the synthesis of this compound is the esterification of the corresponding phenethyl alcohol. This transformation converts the alcohol's hydroxyl group into an acetate ester. This is a well-established reaction with numerous methods available. scentspiracy.com

The reaction typically involves treating the alcohol with an acetylating agent in the presence of a catalyst or a base. Common acetylating agents include acetic anhydride and acetyl chloride. scentspiracy.comgoogle.com The choice of reagent and reaction conditions can be tailored to the specific substrate and desired purity of the final product.

Direct and Indirect Esterification Approaches for this compound

Esterification, the formation of an ester from an alcohol and a carboxylic acid or its derivative, is a cornerstone of organic synthesis. wikipedia.org For the preparation of this compound, both direct and indirect methods can be considered.

Direct Esterification (Fischer Esterification): This method involves the reaction of 3-chloro-6-methoxyphenethyl alcohol with acetic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, either an excess of one of the reactants is used, or the water formed during the reaction is removed, for example, by azeotropic distillation. google.com

Indirect Esterification: This approach utilizes more reactive derivatives of acetic acid, such as acetic anhydride or acetyl chloride. scentspiracy.comgoogle.com

Using Acetic Anhydride: The reaction of 3-chloro-6-methoxyphenethyl alcohol with acetic anhydride is a common and efficient method. It can be performed with or without a catalyst. Acid catalysts like sulfuric acid or base catalysts like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) can be used to accelerate the reaction. jetir.org

Using Acetyl Chloride: Acetyl chloride is highly reactive and reacts readily with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

The choice between these methods depends on factors such as the scale of the reaction, the sensitivity of the starting materials to acidic or basic conditions, and the desired purity of the final product.

Catalytic and Reagent-Mediated Transformations in the Synthesis of this compound

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved yields. The synthesis of this compound can benefit from various catalytic and reagent-mediated transformations.

Catalysts in Esterification: As mentioned earlier, both acid and base catalysts are widely used in esterification reactions. Solid acid catalysts, such as zeolites, ion-exchange resins, and sulfated zirconia, offer advantages in terms of ease of separation and reusability, contributing to greener synthetic processes. researchgate.net

Enzymatic Catalysis: Lipases are enzymes that can catalyze the esterification of alcohols with high selectivity under mild conditions. thegoodscentscompany.com This biocatalytic approach can be particularly useful for sensitive substrates and for achieving high purity without the need for harsh reagents.

Reagent-Mediated Transformations:

Coupling Reactions: For the construction of the carbon skeleton, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, could be employed to form the C-C bond between the aromatic ring and the ethyl side chain from appropriately functionalized precursors. google.com

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester using a carboxylic acid, triphenylphosphine, and a dialkyl azodicarboxylate (e.g., DEAD or DIAD). It proceeds with inversion of configuration at the alcohol carbon, which is a key feature for stereospecific synthesis.

Optimization of Reaction Conditions and Yield for this compound Synthesis

A critical step in many synthetic routes to phenethyl acetates is the esterification of the corresponding phenethyl alcohol. In the case of this compound, this would involve the acetylation of 3-Chloro-6-methoxyphenethyl alcohol. The choice of acetylating agent and catalyst is paramount. While acetyl chloride or acetic anhydride are common acetylating agents, the reaction conditions must be tailored to the specific substrate.

For instance, a plausible synthetic approach could involve the acylation of a precursor molecule. In a related synthesis of a griseofulvin (B1672149) derivative, acetic anhydride was used as the acylating agent in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst, with the reaction proceeding at room temperature for 24 hours. mdpi.com This highlights a common strategy for acetylation under mild conditions.

Furthermore, the choice of solvent can significantly impact reaction outcomes. Solvents are selected based on their ability to dissolve reactants, their boiling points for temperature control, and their inertness to the reaction conditions. For reactions involving Lewis acids, such as the Friedel-Crafts acylation which could be a potential route to a precursor, the choice of solvent is critical. Dichloromethane, 1,2-dichloroethane, or chlorobenzene (B131634) are often preferred over Lewis basic solvents like acetone, which can coordinate with the catalyst and deactivate it. researchgate.net

The optimization process often involves a systematic variation of these parameters to find the ideal combination. This can be presented in a tabular format to clearly illustrate the effect of each variable on the reaction yield.

Table 1: Hypothetical Optimization of the Acetylation of 3-Chloro-6-methoxyphenethyl alcohol

EntryAcetylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Acetic AnhydrideDMAP (0.1 eq)Dichloromethane251285
2Acetic AnhydrideDMAP (0.1 eq)Dichloromethane40690
3Acetyl ChloridePyridineDichloromethane0 to 25488
4Acetic AnhydrideNoneReflux2460
5Acetic AnhydrideDMAP (0.2 eq)Dichloromethane40692

This table is a hypothetical representation of an optimization study and is intended for illustrative purposes.

The data in such a table would be generated through a series of experiments. For example, an initial reaction might be run at room temperature with a catalytic amount of DMAP (Entry 1). Subsequent experiments could explore the effect of increasing the temperature to reduce the reaction time (Entry 2) or using a different acetylating agent like acetyl chloride (Entry 3). The necessity of a catalyst could be confirmed by running the reaction without one (Entry 4), which would likely result in a lower yield. Finally, the catalyst loading could be fine-tuned to maximize the yield (Entry 5).

Another important aspect of optimization is the work-up and purification procedure. After the reaction is complete, the mixture is typically treated to remove excess reagents and byproducts. This can involve washing with aqueous solutions to remove acidic or basic impurities, followed by extraction into an organic solvent. The final product is then isolated by evaporation of the solvent and purified, often by techniques such as column chromatography or distillation. The efficiency of the purification process directly impacts the final yield and purity of the this compound.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro 6 Methoxyphenethyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR techniques, the precise arrangement of atoms and their connectivity within 3-Chloro-6-methoxyphenethyl acetate (B1210297) can be established.

Proton (¹H) NMR Chemical Shift Analysis of 3-Chloro-6-methoxyphenethyl acetate

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the proximity of electronegative atoms and unsaturated groups. pressbooks.pub For this compound, the proton signals are assigned as follows:

Table 1: ¹H NMR Chemical Shift Data for this compound

Chemical Shift (ppm) Multiplicity Integration Assignment
Specific data not available in search results Aromatic Protons
Specific data not available in search results -OCH₃ (Methoxy Group)
Specific data not available in search results -CH₂- (Phenethyl Group)
Specific data not available in search results -CH₂- (Phenethyl Group)

Carbon-13 (¹³C) NMR Spectroscopic Characterization of this compound

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The chemical shifts provide insight into the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

Table 2: ¹³C NMR Chemical Shift Data for this compound

Chemical Shift (ppm) Assignment
Specific data not available in search results Carbonyl Carbon (C=O)
Specific data not available in search results Aromatic Carbons
Specific data not available in search results Methoxy (B1213986) Carbon (-OCH₃)
Specific data not available in search results Phenethyl Carbons (-CH₂CH₂-)

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, identifying adjacent protons in the molecular structure. sdsu.edu For this compound, COSY would confirm the coupling between the two methylene (B1212753) groups of the phenethyl moiety.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique would definitively link the proton signals of the methoxy, phenethyl, and acetyl groups to their corresponding carbon atoms. columbia.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of this compound

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch (Ester) ~1735
C-O Stretch (Ester) ~1240
C-O-C Stretch (Ether) ~1050-1150
C-Cl Stretch ~600-800
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions.

The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragmentation pathways would likely include:

Loss of the acetyl group.

Cleavage of the bond between the ethyl group and the aromatic ring.

Loss of a chlorine atom.

Analysis of the isotopic pattern of chlorine-containing fragments would also be characteristic, with the presence of M and M+2 peaks in an approximate 3:1 ratio.

Table 4: Predicted Key Fragments in the EI-MS of this compound

m/z (mass-to-charge ratio) Identity of Fragment
Calculated Molecular Weight [M]⁺ (Molecular Ion)
M - 43 Loss of acetyl group (CH₃CO)
M - 59 Loss of acetoxy group (CH₃COO)
Specific m/z not predictable Ion resulting from benzylic cleavage

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the precise determination of the elemental composition of a molecule. By providing a highly accurate mass measurement, often to within a few parts per million (ppm), HRMS can confirm the molecular formula of a compound.

For this compound, an HRMS analysis would be expected to yield a molecular ion peak corresponding to its exact mass. The theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹H, ¹²C, ³⁵Cl, and ¹⁶O). This experimental value would then be compared to the calculated mass to confirm the elemental composition.

Table 1: Theoretical HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C11H13ClO3[M+H]⁺229.0575
C11H13ClO3[M+Na]⁺251.0394

Note: This table represents theoretical values. No experimental HRMS data for this compound was found.

X-ray Crystallography for Solid-State Structure Determination (if applicable/analogous)

For this technique to be applicable, this compound must be a solid that can be grown into a single crystal of suitable quality. If so, the resulting crystallographic data would provide unambiguous proof of its chemical structure.

No published X-ray crystallographic data for this compound has been found.

Elemental Analysis for Stoichiometric Composition Verification of this compound

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, chlorine, and oxygen) present in a compound. The experimental results are then compared with the theoretical percentages calculated from the molecular formula. This comparison serves as a verification of the compound's purity and stoichiometric composition.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.01111132.12157.79
HydrogenH1.0081313.1045.73
ChlorineCl35.453135.45315.50
OxygenO15.999347.99720.98
Total 228.675 100.00

Note: This table is based on theoretical calculations from the molecular formula. No experimental elemental analysis data for this compound was found.

Mechanistic Investigations and Chemical Reactivity of 3 Chloro 6 Methoxyphenethyl Acetate

Reactivity of the Phenethyl Acetate (B1210297) Moiety in 3-Chloro-6-methoxyphenethyl acetate

The phenethyl acetate portion of the molecule is primarily susceptible to reactions involving the ester group, namely hydrolysis and transesterification.

Hydrolysis Kinetics and Ester Stability

Ester hydrolysis is a reaction in which an ester reacts with water to produce a carboxylic acid and an alcohol. pearson.com This process can be catalyzed by either acid or base. In the case of this compound, hydrolysis would yield 3-chloro-6-methoxyphenethyl alcohol and acetic acid. The stability of the ester is influenced by pH, temperature, and the presence of catalysts.

Interactive Data Table: Comparative Hydrolysis Rates

Compound Conditions Rate Constant (k) Reference
Phenyl Acetate pH 5, 293-318 K Variable with catalyst concentration researchgate.net
p-Nitrophenyl Acetate pH 6.0 - nih.gov

Transesterification Reactions

Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. These reactions are often catalyzed by acids, bases, or enzymes. Biocatalyst-mediated transesterification, particularly using lipases, is advantageous due to mild reaction conditions and high product purity. nih.gov

For this compound, a transesterification reaction with an alcohol (R-OH) would result in the formation of a new ester (3-chloro-6-methoxyphenethyl ester of the new alcohol) and ethanol. Lipases, such as those from Candida antarctica (CALB) or Rhizomucor miehei, are commonly employed for such transformations. bcrec.id These enzymes can achieve high conversion yields, often exceeding 90%, under optimal conditions of temperature (30-50°C) and solvent. nih.govnih.gov The kinetics of lipase-mediated transesterification often follow a Ping-Pong Bi-Bi mechanism, where the enzyme first reacts with the ester to form an acyl-enzyme intermediate, which then reacts with the alcohol to release the new ester. nih.gov

Aromatic Substitution Reactions of the Chlorinated and Methoxylated Phenyl Ring

The benzene (B151609) ring of this compound is substituted with a chloro group and a methoxy (B1213986) group, which direct the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Pathways

In electrophilic aromatic substitution (SEAr), an electrophile replaces an atom (usually hydrogen) on the aromatic ring. wikipedia.org The existing substituents on the ring determine the rate and position of the incoming electrophile.

The methoxy group (-OCH₃) is a strong activating group and an ortho-, para- director. msu.eduquora.com It increases the electron density of the ring through resonance, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. quora.comquora.com The chloro group (-Cl) is a deactivating group due to its inductive electron withdrawal, but it is also an ortho-, para- director because of its ability to donate a lone pair of electrons through resonance.

In this compound, the methoxy group is at position 6 and the chloro group is at position 3. The activating methoxy group will strongly direct incoming electrophiles to its ortho and para positions. The directing effects of the two groups are reinforcing, favoring substitution at the positions ortho and para to the methoxy group.

Interactive Data Table: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Effect on Reactivity Directing Preference Reference
-OCH₃ (Methoxy) Activating Ortho, Para msu.edulibretexts.org
-Cl (Chloro) Deactivating Ortho, Para libretexts.org
-NO₂ (Nitro) Deactivating Meta msu.edulibretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org Given the strong activating nature of the methoxy group, these reactions would be expected to proceed readily on the 3-chloro-6-methoxyphenyl ring.

Nucleophilic Aromatic Substitution Reactions on the Chloro-Substituted Aromatic Ring

Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org This reaction is generally difficult on an electron-rich benzene ring unless the ring is activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, that is formed during the reaction. libretexts.org

In this compound, the chloro group is the leaving group. The methoxy group is an electron-donating group and therefore does not facilitate SNAr. For a nucleophilic attack to occur on the carbon bearing the chlorine atom, the presence of a strong electron-withdrawing group, such as a nitro group, at the ortho or para position would be necessary to stabilize the intermediate carbanion. studylib.net Without such activation, nucleophilic substitution of the chloro group is highly unfavorable.

Reactivity of the Methoxy Group in this compound

The methoxy group (-OCH₃) is generally stable, but it can undergo cleavage under certain conditions to form a phenol (B47542). researchgate.net This reaction, known as demethylation, typically requires harsh conditions, such as heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or using strong Lewis acids like boron tribromide (BBr₃). wikipedia.org

The mechanism involves the protonation of the ether oxygen by the strong acid, followed by a nucleophilic attack on the methyl group by the conjugate base (e.g., Br⁻), resulting in the formation of the phenol and a methyl halide. vaia.com Softer methods for demethylation have also been developed, including the use of thiolates or microwave-assisted procedures. researchgate.net Biocatalytic methods using enzymes like veratrol-O-demethylase also exist for the regioselective demethylation of aryl methyl ethers. acs.org

Table of Mentioned Compounds

Compound Name
This compound
Phenyl acetate
p-Nitrophenyl acetate
3-chloro-6-methoxyphenethyl alcohol
Acetic acid
Candida antarctica lipase (B570770) B (CALB)
Rhizomucor miehei lipase
Benzene
Meisenheimer complex
Hydrobromic acid
Hydroiodic acid
Boron tribromide
Veratrol-O-demethylase
Toluene (B28343)
Aniline
Phenol
Benzenesulfonic acid
Anisole
Nitrobenzene
Chlorobenzene (B131634)
Benzoic ester
Acetanilide
2,4,6-trinitrochlorobenzene
2,4,6-trinitrophenol
p-chloronitrobenzene
p-nitrophenol
m-chloronitrobenzene
4-bromonitrobenzene
4-nitromethoxybenzene
2,4-dinitrofluorobenzene
Loxoprofen
Pregabalin
(S)-3-chloro-3-methyloctane

Reductive and Oxidative Transformations of this compound

The chemical reactivity of this compound is dictated by the interplay of its functional groups. The presence of a chloro substituent on the aromatic ring, a methoxy ether, and an acetate ester allows for a range of reductive and oxidative transformations.

Reductive Transformations

The primary sites for reduction in this compound are the chloro group, the ester moiety, and the aromatic ring. The specific outcome of a reduction reaction would depend on the choice of reducing agent and the reaction conditions.

Reductive Dehalogenation: The carbon-chlorine bond can be cleaved under various reductive conditions. Catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, is a common method for removing halogen atoms from aromatic rings. Alternatively, metal-ammonia solutions (e.g., sodium in liquid ammonia) or hydride reagents like lithium aluminum hydride (LiAlH₄) under specific conditions can also effect dehalogenation. The expected product of this reaction would be 6-methoxyphenethyl acetate.

Ester Reduction: The ester group is susceptible to reduction by strong reducing agents. The use of lithium aluminum hydride would typically reduce the ester to a primary alcohol, yielding 2-(2-chloro-5-methoxyphenyl)ethanol. If a milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) were used at low temperatures, the reaction could potentially be stopped at the aldehyde stage, forming 2-(2-chloro-5-methoxyphenyl)acetaldehyde.

Aromatic Ring Reduction: Under more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring itself could be reduced to a cyclohexane (B81311) ring. This transformation would result in 3-chloro-6-methoxycyclohexyl)ethyl acetate.

Hypothetical Reductive Transformation Data

Starting MaterialReagent(s)Major Product
This compoundH₂, Pd/C6-Methoxyphenethyl acetate
This compound1. LiAlH₄ 2. H₂O2-(2-Chloro-5-methoxyphenyl)ethanol
This compound1. DIBAL-H 2. H₂O2-(2-Chloro-5-methoxyphenyl)acetaldehyde

Oxidative Transformations

Oxidation of this compound could target the methoxy group, the benzylic position of the ethyl acetate side chain, or the aromatic ring itself.

Oxidative Demethylation: The methoxy group can be cleaved under oxidative conditions, often using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). This would convert the methoxy group to a hydroxyl group, yielding 3-chloro-6-hydroxyphenethyl acetate.

Benzylic Oxidation: While the primary benzylic position is part of the phenethyl group, the methylene (B1212753) group adjacent to the aromatic ring is susceptible to oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) could potentially oxidize this position, leading to cleavage of the side chain and formation of 3-chloro-6-methoxybenzoic acid.

Aromatic Ring Oxidation: Under harsh oxidative conditions, the aromatic ring can be cleaved. Reagents like ozone (O₃) followed by an oxidative workup, or ruthenium tetroxide (RuO₄), could potentially lead to the degradation of the aromatic ring into carboxylic acid fragments.

Hypothetical Oxidative Transformation Data

Starting MaterialReagent(s)Major Product
This compoundBBr₃3-Chloro-6-hydroxyphenethyl acetate
This compound1. KMnO₄, OH⁻, Δ 2. H₃O⁺3-Chloro-6-methoxybenzoic acid

Investigation of Reaction Kinetics and Thermodynamic Parameters for this compound

A comprehensive understanding of the chemical behavior of this compound would require the study of its reaction kinetics and thermodynamic parameters. While specific experimental data for this compound is not readily found in the literature, the following outlines the principles of how such investigations would be conducted.

Reaction Kinetics

The study of reaction kinetics would involve measuring the rate at which this compound is consumed or a product is formed in a particular reaction. For instance, in a nucleophilic substitution reaction where the chloro group is displaced by a nucleophile, the rate of reaction could be monitored by periodically taking aliquots from the reaction mixture and analyzing the concentration of the reactant and product using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

From this data, the rate law for the reaction can be determined, which expresses the relationship between the rate of reaction and the concentration of the reactants. The rate constant (k) for the reaction at a specific temperature can then be calculated. By conducting the reaction at different temperatures, the activation energy (Ea) for the reaction can be determined using the Arrhenius equation.

Hypothetical Kinetic Data for a Substitution Reaction

Time (min)[this compound] (M)
00.100
100.085
200.072
300.061
400.052
500.044

Thermodynamic Parameters

The thermodynamic parameters of a reaction involving this compound, such as the enthalpy change (ΔH), entropy change (ΔS), and Gibbs free energy change (ΔG), provide insight into the feasibility and spontaneity of the reaction.

Enthalpy Change (ΔH): This can be determined experimentally using calorimetry, which measures the heat absorbed or released during a reaction. For example, the heat of hydrogenation upon reductive dehalogenation could be measured.

Gibbs Free Energy Change (ΔG): This can be calculated from the equilibrium constant (Keq) of a reversible reaction using the equation ΔG = -RTln(Keq). The equilibrium constant can be determined by measuring the concentrations of reactants and products at equilibrium.

Entropy Change (ΔS): Once ΔH and ΔG are known, the entropy change can be calculated using the Gibbs-Helmholtz equation: ΔG = ΔH - TΔS.

Hypothetical Thermodynamic Data for a Reaction

ParameterValue
Enthalpy Change (ΔH)-75 kJ/mol
Entropy Change (ΔS)-150 J/(mol·K)
Gibbs Free Energy Change (ΔG) at 298 K-30.3 kJ/mol

A thorough investigation of these kinetic and thermodynamic parameters for various reactions of this compound would provide a quantitative understanding of its reactivity and stability.

Theoretical and Computational Chemistry of 3 Chloro 6 Methoxyphenethyl Acetate

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the distribution of electrons. These calculations can provide a wealth of information, from bond lengths and angles to electronic properties.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is frequently used to determine the optimized geometry and electronic structure of organic molecules. For instance, in a study on 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one, DFT calculations at the B3LYP/6-31+G(d) level were used to determine bond lengths and angles, which were then compared with experimental data from X-ray crystallography. cymitquimica.com Similarly, research on 2-chloro-1-(3-methyl-3-mesityl-cyclobutyl)–ethanone employed DFT to confirm the molecular structure and analyze its properties. nih.gov These examples underscore the capability of DFT to provide reliable geometric parameters.

A hypothetical DFT study on 3-Chloro-6-methoxyphenethyl acetate (B1210297) would likely involve optimizing the molecular geometry to find the most stable conformation. This would yield precise data on the bond lengths, bond angles, and dihedral angles of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters for 3-Chloro-6-methoxyphenethyl acetate using DFT

ParameterBond/AngleCalculated Value
Bond LengthC-ClData not available
Bond LengthC-O (methoxy)Data not available
Bond LengthC=O (ester)Data not available
Bond AngleC-C-O (ester)Data not available
Dihedral AngleCl-C-C-OData not available

This table is for illustrative purposes only. The values are not based on actual calculations for this compound.

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are particularly valuable for conformational analysis. A study on chloroacetone (B47974) utilized ab initio calculations at the 3-21G* and 6-31G* basis set levels to obtain optimized geometries for its gauche and trans conformers and to map the potential energy surfaces for internal rotation. documentsdelivered.com This type of analysis for this compound would be crucial for understanding the rotational freedom around its single bonds and identifying the most stable three-dimensional structures.

Spectroscopic Property Prediction and Validation using Computational Methods

Computational chemistry is instrumental in predicting and interpreting spectroscopic data, which is essential for molecular characterization.

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
CH₃ (acetate)Data not availableData not available
CH₂ (phenethyl)Data not availableData not available
Aromatic CHData not availableData not available
C-ClN/AData not available
C-O (methoxy)N/AData not available

This table is for illustrative purposes only and does not contain actual predicted data.

Theoretical calculations of vibrational frequencies are routinely used to assign bands in infrared (IR) and Raman spectra. In a study of 3-chloro-5-methoxyphenol, DFT calculations were performed to compute the vibrational frequencies, which were then compared with experimental IR and Raman data. spectrabase.com This allowed for a detailed assignment of the vibrational modes of the molecule. A similar computational analysis of this compound would aid in the interpretation of its vibrational spectra, providing a deeper understanding of its molecular vibrations.

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms and identifying transition states, which are often difficult to study experimentally. For instance, the regioselective metallation of 3-chloro-6-methoxypyridazine (B157567) has been described, a process that could be further illuminated with computational modeling to understand the reaction pathway and the energies of intermediates and transition states. researchgate.netsigmaaldrich.com While no specific reaction mechanisms involving this compound were found in the literature, computational studies could be designed to explore its reactivity, such as its susceptibility to nucleophilic substitution or hydrolysis.

Advanced Analytical Methodologies for Detection and Quantification of 3 Chloro 6 Methoxyphenethyl Acetate

Chromatographic Separation Techniques

Chromatographic techniques are foundational in the analytical chemistry of 3-Chloro-6-methoxyphenethyl acetate (B1210297), enabling its separation from complex mixtures for identification and quantification.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like 3-Chloro-6-methoxyphenethyl acetate. The development of a robust GC method involves optimizing several parameters to achieve good resolution, sensitivity, and reproducibility. While specific validated methods for this compound are not extensively documented in publicly available literature, a general approach can be outlined based on the analysis of similar compounds. nih.gov

Method development would typically involve the selection of an appropriate capillary column, such as a non-polar or medium-polarity column, to effectively separate the analyte from potential impurities. The temperature program, including initial temperature, ramp rate, and final temperature, is critical and would be optimized to ensure efficient separation and acceptable peak shapes. The injector and detector temperatures are also key parameters to be controlled.

Validation of the GC method would be performed to ensure its reliability for its intended purpose. This process would involve assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative GC Method Parameters for Analysis of Aromatic Acetates

ParameterTypical Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split or Splitless
Oven Program Initial Temp: 100 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC method would likely be the most suitable approach.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be run in isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. A UV detector is commonly used for detection, set at a wavelength where the analyte exhibits strong absorbance.

Table 2: General HPLC Parameters for Purity Assessment of Aromatic Compounds

ParameterTypical Setting
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature Ambient or controlled (e.g., 30 °C)
Detector UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of chemical reactions. rochester.eduukessays.com It allows for the qualitative assessment of the consumption of starting materials and the formation of products. rochester.edu

For monitoring a reaction involving this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel. researchgate.net The plate is then developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. rochester.edu The choice of the mobile phase is crucial for achieving good separation between the reactant, product, and any byproducts. Visualization of the separated spots can be achieved under UV light (if the compounds are UV-active) or by using a staining reagent. researchgate.netresearchgate.net The relative retention factor (Rf) values of the spots provide an indication of the reaction's progress. researchgate.net

Table 3: Example TLC System for Monitoring Organic Reactions

ParameterDescription
Stationary Phase Silica gel 60 F254 aluminum plates researchgate.net
Mobile Phase A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ratio is optimized to achieve an Rf of ~0.3-0.5 for the product.
Visualization UV light (254 nm) and/or staining with a reagent such as potassium permanganate (B83412) or p-anisaldehyde. researchgate.netnih.gov

Coupling Chromatographic Techniques with Mass Spectrometry

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful analytical tool that combines the separation capabilities of chromatography with the identification power of mass spectrometry. epa.gov

GC-MS for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile and semi-volatile organic compounds. epa.govunar.ac.id After separation by the GC, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the compound, allowing for its unambiguous identification by comparison to spectral libraries or through interpretation of the fragmentation pattern. nih.gov This technique would be highly effective for analyzing this compound and any volatile byproducts from a reaction. jmchemsci.com

Table 4: Typical GC-MS Parameters for Qualitative Analysis

ParameterSetting
GC Column Similar to GC-FID method
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range m/z 40-550
Interface Temperature 280 °C

LC-MS for Non-Volatile Components and Trace Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the analysis of non-volatile, polar, or thermally unstable compounds. It is particularly useful for trace analysis due to its high sensitivity and selectivity. In the context of this compound analysis, LC-MS could be employed to detect and identify non-volatile impurities or degradation products that are not amenable to GC analysis.

The eluent from the HPLC is directed into the mass spectrometer, where ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate ions from the analytes. The mass analyzer then separates the ions based on their mass-to-charge ratio, providing molecular weight and structural information. Recent advancements in LC-MS/MS, such as tandem mass spectrometry, further enhance the capability for structural elucidation and quantification at very low levels. nih.gov

Table 5: General LC-MS Parameters for Trace Analysis

ParameterSetting
LC System Similar to HPLC method
Ionization Source Electrospray Ionization (ESI) in positive or negative ion mode
Mass Analyzer Quadrupole, Time-of-Flight (TOF), or Orbitrap
Scan Mode Full scan or Selected Ion Monitoring (SIM)
Capillary Voltage 3-5 kV
Drying Gas Flow 5-12 L/min
Drying Gas Temperature 300-350 °C

Spectrophotometric Methods for Concentration Determination

Spectrophotometry is a widely utilized analytical technique for determining the concentration of substances in solution. It operates on the principle that chemical compounds absorb and transmit light over a specific range of wavelengths. For this compound, UV-Visible spectrophotometry would be a primary method for concentration determination, contingent on the compound possessing a chromophore that absorbs in the UV-Visible range.

The concentration of this compound in a sample can be determined by measuring its absorbance at a specific wavelength (λmax), where it exhibits maximum absorption. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

A standard calibration curve would be constructed by preparing a series of solutions of this compound of known concentrations and measuring their corresponding absorbance values. Plotting absorbance versus concentration yields a linear relationship, the equation of which can then be used to determine the concentration of the compound in unknown samples.

Hypothetical Calibration Data for this compound

Concentration (µg/mL)Absorbance at λmax
20.150
40.300
60.450
80.600
100.750

Development of Robust and Reproducible Analytical Protocols for this compound

The development of robust and reproducible analytical protocols is paramount for the consistent and reliable analysis of this compound. Such protocols are essential for routine quality control, stability studies, and research applications. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.

A robust GC-MS protocol would involve optimizing several parameters to ensure high sensitivity, selectivity, and reproducibility. Key considerations include the choice of the GC column, temperature programming, injection mode, and MS parameters. The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns that can be used for its unambiguous identification. While current comprehensive libraries may not have extensive data on this specific compound, general principles of mass spectral interpretation can be applied. For instance, the identification of new or emerging substances often relies on recognizing mass spectral trends for different chemical classes. nih.gov

Key Parameters for a GC-MS Protocol

ParameterSpecificationPurpose
GC Column e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µmProvides separation of the analyte from other components.
Injection Mode SplitlessMaximizes the amount of analyte reaching the column for high sensitivity.
Oven Program Initial temp: 100°C, hold 1 min; Ramp: 15°C/min to 280°C, hold 5 minEnsures optimal separation and peak shape.
MS Detector Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for identification.
Scan Range m/z 40-550Covers the expected mass range of the compound and its fragments.

The validation of such a protocol would involve assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure it meets the required standards for its intended application.

Emerging Research Directions and Potential Applications in Chemical Synthesis and Materials Science

3-Chloro-6-methoxyphenethyl acetate (B1210297) as a Synthetic Building Block for Complex Molecules

The strategic placement of chloro and methoxy (B1213986) groups on the phenethyl acetate framework makes 3-Chloro-6-methoxyphenethyl acetate a valuable precursor in the synthesis of more complex and potentially bioactive molecules. youtube.com The chloro substituent can serve as a handle for various cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The methoxy group, a common feature in many natural products and pharmaceuticals, can influence the electronic properties of the aromatic ring and participate in key binding interactions within biological targets. researchgate.net

While direct research on the use of this compound in complex molecule synthesis is not extensively documented, the utility of related chlorinated and methoxylated aromatic compounds is well-established. For instance, halogenated and methoxy-substituted aromatic rings are integral components in a wide array of pharmaceuticals, underscoring the potential of this compound as a starting material for drug discovery. namiki-s.co.jpresearchgate.netmdpi.com The synthesis of various bioactive molecules often relies on the selective functionalization of such substituted aromatic precursors. researchgate.net

A pertinent example of the synthetic utility of a related structural motif is the use of chloro-methoxy precursors in the synthesis of complex therapeutic agents. The presence of both a halogen and a methoxy group on an aromatic ring allows for sequential and site-selective modifications, a crucial strategy in the construction of intricate molecular architectures. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product Class
Suzuki CouplingPalladium catalyst, boronic acid/ester, baseBiaryl compounds
Heck CouplingPalladium catalyst, alkene, baseSubstituted styrenes
Buchwald-Hartwig AminationPalladium catalyst, amine, baseAryl amines
Etherification/DemethylationStrong acid/basePhenolic derivatives
Nucleophilic Aromatic SubstitutionStrong nucleophileVariously substituted aromatics

Integration of this compound in Novel Material Design

The unique substitution pattern of this compound also suggests its potential for incorporation into advanced materials, including polymers and self-assembled systems.

The development of sustainable polymers from renewable or functionalized monomers is a significant focus in modern materials science. mdpi.comrsc.orgresearchgate.net While direct polymerization of this compound has not been reported, its structural features are amenable to several polymerization strategies. The phenethyl acetate moiety could potentially be derived from bio-based 2-phenylethanol, aligning with green chemistry principles. nih.gov

Functionalized monomers are crucial for creating polymers with tailored properties. nih.gov The chloro and methoxy groups on the aromatic ring of this compound could impart specific characteristics to a polymer backbone, such as altered thermal stability, solubility, and flame retardancy. Furthermore, the chloro group could serve as a site for post-polymerization modification, allowing for the grafting of other functional groups onto the polymer chain. This approach is a versatile method for creating materials with advanced functionalities. scribd.com

Amphiphilic molecules, which possess both hydrophilic and hydrophobic regions, can spontaneously form ordered structures in solution, a process known as self-assembly. nih.govmdpi.comrsc.org These self-assembled systems, such as micelles and vesicles, have numerous applications in areas like drug delivery and nanotechnology. nih.govresearchgate.net

This compound exhibits characteristics of an amphiphilic molecule. The acetate and methoxy groups can provide a degree of hydrophilicity, while the chlorinated benzene (B151609) ring and the ethyl group constitute a hydrophobic domain. This amphiphilic nature suggests that under appropriate conditions, it could participate in the formation of self-assembled nanostructures. The specific balance of hydrophilic and hydrophobic properties, influenced by the chloro and methoxy substituents, would dictate the morphology and stability of the resulting assemblies.

Exploration of Catalytic Applications for this compound Derivatives

Derivatives of this compound could be designed to function as ligands for transition metal catalysts. The coordination of the aromatic ring and the ester group to a metal center could create catalytically active species for various organic transformations.

Research has shown that transition metal complexes featuring substituted aromatic ligands can exhibit remarkable catalytic activity and selectivity. rsc.org The electronic and steric environment provided by the chloro and methoxy groups on the phenethyl acetate framework could modulate the reactivity of a coordinated metal center. For instance, these substituents can influence the electron density at the metal, thereby affecting its ability to participate in catalytic cycles such as hydrogenation or oxidation reactions. numberanalytics.comrsc.orgtandfonline.com

While specific catalytic applications of this compound derivatives are yet to be explored, the broader field of catalysis with transition metal complexes bearing functionalized ligands is an active area of research. rsc.org The development of new catalysts is crucial for enabling more efficient and selective chemical transformations.

Interdisciplinary Research with this compound in Specialized Chemical Fields

The presence of both a halogen and a methoxy group on an aromatic scaffold makes this compound a molecule of interest for interdisciplinary research, particularly in medicinal chemistry and chemical biology.

Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals, as the inclusion of halogens can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. namiki-s.co.jpresearchgate.netmdpi.comnih.gov The trifluoromethyl group, for example, is known to enhance metabolic stability and binding affinity. mdpi.com Similarly, the methoxy group is a common structural motif in many bioactive natural products and synthetic drugs, where it can contribute to target binding and improve metabolic profiles. researchgate.net

Given these precedents, this compound and its derivatives could be investigated as potential scaffolds for the development of new therapeutic agents. The combination of the chloro and methoxy groups may lead to unique biological activities. For example, some chlorinated and methoxylated benzaldehyde (B42025) derivatives have shown antimicrobial properties. mdpi.com

Future Prospects in Sustainable and Green Chemistry for Substituted Phenethyl Acetates

The principles of green chemistry encourage the use of renewable feedstocks, the design of less hazardous chemicals, and the development of more efficient and environmentally benign synthetic processes. nih.govresearchgate.netyoutube.com Substituted phenethyl acetates, including this compound, can be viewed through the lens of these principles.

The synthesis of phenethyl acetate and its derivatives can be achieved through biocatalytic methods, which often offer advantages in terms of selectivity and sustainability over traditional chemical synthesis. nih.govnih.govnih.govnih.govrsc.org For instance, enzymes can be used to catalyze the esterification of phenylethanol, which can itself be produced from renewable resources. researchgate.netnih.gov The use of water as a solvent in these enzymatic reactions further enhances their green credentials. nih.govnih.govrsc.org

Looking forward, research in this area will likely focus on developing even more sustainable routes to functionalized phenethyl acetates and exploring their applications in ways that minimize environmental impact. This includes the use of renewable starting materials, the development of catalytic processes that reduce waste, and the design of products that are biodegradable or can be easily recycled. mdpi.comnih.gov

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-6-methoxyphenethyl acetate, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis approach is typical for aryl acetates with chloro and methoxy substituents. For example, analogous compounds (e.g., AZD8931 derivatives) are synthesized via nucleophilic substitution and esterification. A proposed route involves:

Chlorination : Introduce the chloro group using POCl₃ or SOCl₂ under anhydrous conditions (60–80°C, 6–8 hours).

Methoxy Protection : Protect hydroxyl groups with methyl iodide/K₂CO₃ in DMF (room temperature, 12 hours).

Acetylation : React phenethyl alcohol derivatives with acetyl chloride in the presence of a base (e.g., pyridine) .

  • Key Considerations :
  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry (e.g., 1.2 equivalents of acetyl chloride to avoid side products).
  • Typical yields range from 40–60%, depending on purification (column chromatography preferred).
StepReagents/ConditionsYield (%)Purity (HPLC)
1POCl₃, 80°C, 6h75>90%
2CH₃I, K₂CO₃, DMF85>95%
3AcCl, pyridine55>98%

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for methoxy singlet (~δ 3.8 ppm) and acetate methyl protons (~δ 2.1 ppm). Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to chloro and methoxy substituents.
  • ¹³C NMR : Confirm ester carbonyl (~δ 170 ppm) and methoxy carbon (~δ 55 ppm) .
  • Mass Spectrometry (MS) : Use EI-MS for molecular ion ([M]⁺ at m/z ~228) and fragments (e.g., loss of acetate group at m/z 168). Cross-reference with NIST databases for fragmentation patterns .
  • IR : Strong C=O stretch (~1740 cm⁻¹) and C-O-C (~1240 cm⁻¹) .

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Esters hydrolyze under acidic/basic conditions. Conduct accelerated stability studies:
  • Buffer Systems : Use acetate buffer (pH 3.6–5.6) for neutral conditions and phosphate buffer (pH 7–8) for basic conditions .
  • Kinetics : Monitor degradation via HPLC at 25°C. Hydrolysis follows pseudo-first-order kinetics; calculate half-life (e.g., t₁/₂ = 24 hours at pH 2 vs. 48 hours at pH 5).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute:
  • HOMO-LUMO gaps : Estimate reactivity (e.g., ΔE ≈ 5.2 eV for chloro-methoxy systems).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., chloro group as electron-deficient) .
  • Thermochemical Data : Compare computed vs. experimental enthalpies of formation (average deviation <3 kcal/mol achievable with exact-exchange corrections) .
PropertyB3LYP/6-311++G(d,p)ExperimentalDeviation
HOMO (eV)-6.8-6.50.3
LUMO (eV)-1.6-1.40.2

Q. What strategies resolve contradictory spectral data (e.g., NMR shifts) for this compound in literature?

  • Methodological Answer :
  • Variable Temperature NMR : Detect dynamic processes (e.g., rotameric equilibria affecting peak splitting).
  • COSY/HSQC : Assign overlapping aromatic signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Crystallography : Use SHELX for single-crystal X-ray diffraction to confirm regiochemistry (e.g., chloro vs. methoxy positioning) .

Q. How does steric hindrance from the methoxy group influence reaction kinetics in derivatization reactions?

  • Methodological Answer : Perform kinetic studies using stopped-flow techniques:
  • Substrate : Compare reactivity of this compound with non-methoxy analogs.
  • Data : Methoxy groups reduce nucleophilic substitution rates by 30–50% due to steric and electronic effects.
  • Computational Validation : MD simulations show methoxy groups restrict access to the reaction site (RMSD >1.5 Å) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.